Hoveyda-Grubbs Catalyst 1st Generation

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ring-Closing Metathesis (RCM)

RCM is a powerful organic reaction that allows for the formation of cyclic structures from unsaturated hydrocarbons. The Hoveyda-Grubbs Catalyst 1st Generation acts as a catalyst in this process, effectively promoting the formation of new carbon-carbon bonds at the double bonds (alkenes) of the starting materials. This reaction is highly valuable for synthesizing various complex molecules, including:

- Macrocycles: Large cyclic molecules with unique properties useful in materials science and drug discovery .

- Natural products: Many natural products with important biological activities possess cyclic structures. RCM facilitates the synthesis of these complex molecules for research purposes .

- Polymers: RCM can be used to create specific types of polymers with tailored properties by incorporating cyclic units into their backbone .

Advantages of the Hoveyda-Grubbs Catalyst 1st Generation

The introduction of the Hoveyda-Grubbs Catalyst 1st Generation in 1995 marked a significant advancement in RCM catalysis. Here are some of its advantages:

- Well-defined structure: Unlike previous RCM catalysts, the Hoveyda-Grubbs Catalyst possesses a well-defined molecular structure, allowing for better control over the reaction and improved reproducibility in research settings .

- High activity: The catalyst exhibits high activity, promoting RCM reactions efficiently under mild reaction conditions .

- Functional group tolerance: The catalyst tolerates a wider range of functional groups compared to earlier RCM catalysts, expanding its applicability in organic synthesis .

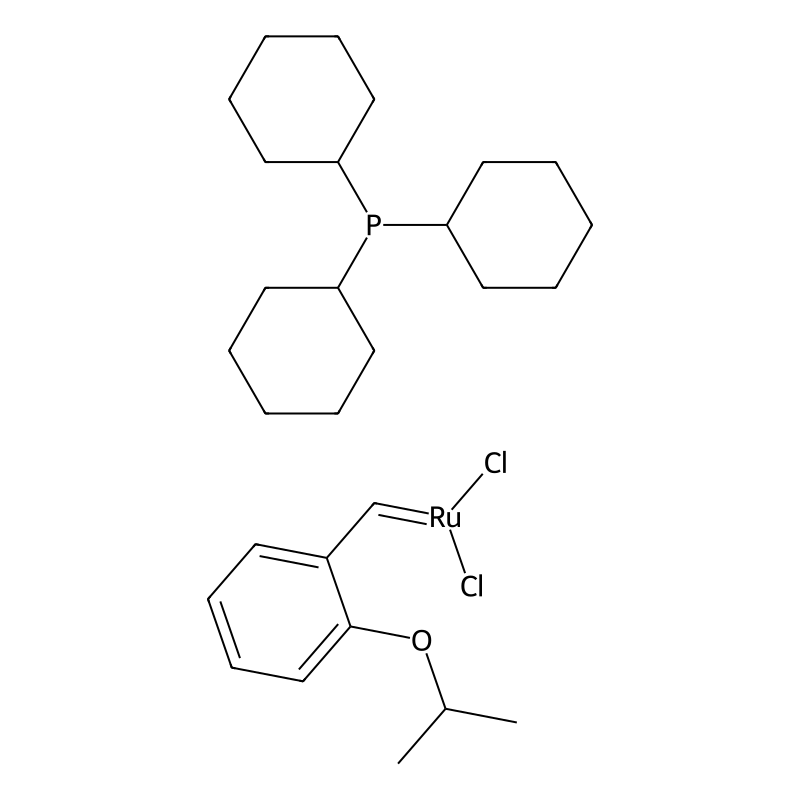

The Hoveyda-Grubbs Catalyst 1st Generation, also known as Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is an organometallic complex based on ruthenium. This catalyst was developed in 1999 by Amir H. Hoveyda and is recognized for its role in olefin metathesis reactions, particularly in the formation of macrocycles and complex organic molecules . The molecular formula of this compound is C28H45Cl2OPRu, and it is characterized by its unique structure, which includes a chelating ortho-isopropoxy group attached to the benzylidene ligand .

The mechanism of HGC1-mediated RCM involves a catalytic cycle with several key steps:

- Initiation: Substrate binds to the Ru center, displacing a chloride ligand.

- Metathesis: The Ru-carbene bond reacts with the substrate's double bond, forming a new metallocycle and releasing another alkene fragment.

- Propagation: The newly formed metallocycle reacts with another substrate molecule, repeating the metathesis process.

- Chain Termination: Termination occurs through various pathways, such as protodemetalation by a protic solvent or homodimerization of the Ru-carbene species.

The primary application of the Hoveyda-Grubbs Catalyst 1st Generation is in olefin metathesis, a reaction that allows for the exchange of alkene components. This catalyst facilitates various metathesis reactions, including:

- Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from linear precursors by the formation of new carbon-carbon double bonds.

- Cross-Metathesis: Involves the exchange of substituents between two different alkenes.

- Enyne Metathesis: A reaction involving alkenes and alkynes to create new double bonds.

These reactions are vital in synthetic organic chemistry for constructing complex molecular architectures .

The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves a one-pot reaction that combines several reagents:

- Ruthenium(II) chloride: This serves as the metal center.

- Tricyclohexylphosphine: A phosphine ligand that stabilizes the ruthenium center.

- Phenyldiazomethane: A reagent that contributes to the formation of the benzylidene ligand.

The resulting catalyst is noted for its stability and effectiveness in olefin metathesis reactions .

The Hoveyda-Grubbs Catalyst 1st Generation has several important applications, including:

- Synthesis of Pharmaceuticals: Used to create complex drug molecules through efficient olefin metathesis.

- Material Science: Employed in developing new materials with specific properties by facilitating polymerization reactions.

- Organic Synthesis: A crucial tool for chemists in constructing intricate organic frameworks necessary for various chemical applications .

Interaction studies involving the Hoveyda-Grubbs Catalyst typically focus on its reactivity with different substrates during olefin metathesis. These studies help elucidate how variations in substrate structure can influence reaction outcomes, such as yield and selectivity. Additionally, research into modifying the catalyst's ligands can provide insights into optimizing its performance under various conditions .

The Hoveyda-Grubbs Catalyst 1st Generation can be compared with other catalysts used in olefin metathesis, particularly other generations of Grubbs catalysts and related compounds:

| Catalyst Name | Generation | Key Features | Unique Aspects |

|---|---|---|---|

| Grubbs Catalyst | 1st | First well-defined Ru-based catalyst | Precursor to all Grubbs-type catalysts |

| Hoveyda-Grubbs Catalyst 2nd Gen | 2nd | More stable and moisture-resistant | Phosphine-free structure |

| Schrock Catalyst | N/A | Molybdenum-based catalyst | High activity but less stable |

| Zhan Catalyst | N/A | Modifiable initiation rates | Chelating ligands enhance stability |

The Hoveyda-Grubbs Catalyst stands out due to its improved stability and effectiveness in ring-closing reactions compared to earlier generations of Grubbs catalysts. Its unique chelating ligand structure allows for enhanced performance in specific applications .

- Core Structure: Ruthenium(II) center coordinated to a benzylidene ligand (2-isopropoxyphenylmethylene), a tricyclohexylphosphine (PCy₃) ligand, and two chloride counterions.

- Mechanistic Role: Facilitates ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) via a dissociative mechanism, where olefin coordination precedes phosphine ligand displacement.

- Applications: Synthesis of macrocycles, olefin-functionalized polymers, and complex organic molecules with high stereoselectivity.

Core Organometallic Architecture

The Hoveyda-Grubbs Catalyst First Generation exhibits a distinctive organometallic architecture centered around a ruthenium(II) metal center. The molecular formula C₂₈H₄₅Cl₂OPRu reflects a complex with a molecular weight of 600.61 grams per mole [2] [4] [5]. The ruthenium center adopts a distorted square pyramidal geometry, characteristic of many metathesis catalysts, with the apical position occupied by the carbene carbon [1] [6].

The coordination sphere of the ruthenium atom encompasses several key ligands that define the catalyst's structural integrity and reactivity profile. Two chloride ligands occupy trans positions relative to each other, providing anionic stabilization to the metal center [2] [7]. The ruthenium-chloride bond lengths typically range from 2.34 to 2.35 Angstroms, which are consistent with standard values observed in similar ruthenium complexes [7] [8].

The central ruthenium atom maintains an oxidation state of +2 throughout its catalytic cycle, which is crucial for maintaining the electronic properties necessary for effective olefin metathesis [1] [6]. This oxidation state provides the optimal balance between stability and reactivity, allowing the catalyst to undergo the necessary transformations while maintaining structural integrity.

Table 1: Key Molecular Properties of Hoveyda-Grubbs Catalyst First Generation

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₄₅Cl₂OPRu [4] [5] |

| Molecular Weight | 600.61 g/mol [2] [4] |

| CAS Number | 203714-71-0 [2] [4] |

| Appearance | Brown solid [2] |

| Geometry | Distorted square pyramidal [1] |

| Oxidation State of Ru | +2 [1] [6] |

Chelating ortho-Isopropoxybenzylidene Ligand System

The defining structural feature of the Hoveyda-Grubbs Catalyst First Generation is its chelating ortho-isopropoxybenzylidene ligand system. This ligand represents a significant advancement over earlier catalyst generations by incorporating both carbene and ether coordination sites within a single molecular framework [9] [10] [11]. The benzylidene moiety serves as the primary carbene ligand, forming a strong ruthenium-carbon double bond that is essential for the metathesis mechanism.

The isopropoxy group attached to the ortho position of the phenyl ring creates a five-membered chelate ring through coordination of the oxygen atom to the ruthenium center [11] [12]. This chelation provides remarkable stability to the catalyst while maintaining sufficient lability for catalytic turnover. The ruthenium-oxygen bond distance in such systems typically measures approximately 2.15-2.20 Angstroms, indicating a moderately strong coordinative interaction [11] [13].

The conformational flexibility of the isopropoxybenzylidene ligand plays a crucial role in the catalyst's initiation mechanism. Research has demonstrated that the ligand can adopt both chelating and non-chelating conformations, with the non-chelating form being essential for substrate coordination during the catalytic cycle [11] [12]. The energy barrier for conformational interconversion between these states significantly influences the overall catalytic activity and initiation rates.

The electronic properties of the benzylidene ligand are finely tuned by the electron-donating isopropoxy substituent. This substitution pattern enhances the electron density at the ruthenium center, contributing to catalyst stability while maintaining appropriate reactivity for olefin substrates [13] [14]. The chelating nature of this ligand system distinguishes Hoveyda-type catalysts from their Grubbs predecessors, providing enhanced thermal stability and tolerance to various reaction conditions.

Phosphine Coordination Environment

The tricyclohexylphosphine ligand represents the third major component of the Hoveyda-Grubbs Catalyst First Generation coordination sphere. This bulky, electron-rich phosphine ligand occupies a crucial position in the catalyst structure, influencing both stability and reactivity characteristics [1] [6]. The tricyclohexylphosphine ligand forms a strong sigma bond with the ruthenium center, with typical ruthenium-phosphorus bond lengths ranging from 2.25 to 2.32 Angstroms [15] [16].

The steric bulk of the tricyclohexylphosphine ligand serves multiple important functions within the catalyst architecture. The three cyclohexyl groups create a significant steric environment around the ruthenium center, which helps to protect the metal from unwanted side reactions and decomposition pathways [6]. This steric protection is particularly important during the catalytic cycle, where the catalyst must maintain integrity while accommodating various olefinic substrates.

The electronic properties of tricyclohexylphosphine also contribute significantly to the catalyst's performance. As a strong sigma donor with minimal pi-acceptor capability, this phosphine ligand increases electron density at the ruthenium center, enhancing the nucleophilic character of the metal and facilitating substrate coordination [6]. The high basicity of tricyclohexylphosphine also contributes to the overall stability of the ruthenium complex.

During the catalytic cycle, the tricyclohexylphosphine ligand exhibits labile behavior, allowing for dissociation when necessary to accommodate substrate binding [1] [12]. The dissociation of this phosphine ligand is often the rate-determining step in catalyst initiation, with activation energies typically ranging from 19 to 21 kcal/mol depending on reaction conditions [17] [12].

Table 2: Phosphine Ligand Characteristics

| Property | Value |

|---|---|

| Ligand Type | Tricyclohexylphosphine |

| Ru-P Bond Length | 2.25-2.32 Å [15] [16] |

| Electronic Character | Strong σ-donor [6] |

| Steric Parameter (Tolman cone angle) | ~170° [6] |

| Dissociation Energy | 19-21 kcal/mol [17] [12] |

Comparative Structural Analysis With Contemporary Catalysts

The structural architecture of the Hoveyda-Grubbs Catalyst First Generation can be meaningfully compared with other contemporary metathesis catalysts to highlight its unique features and advantages. When compared to the original Grubbs First Generation catalyst, the most significant structural difference lies in the replacement of one tricyclohexylphosphine ligand with the chelating isopropoxybenzylidene system [1] [18]. This substitution fundamentally alters the catalyst's coordination environment and reactivity profile.

The Grubbs First Generation catalyst contains two tricyclohexylphosphine ligands in a trans configuration, along with two chloride ligands and a benzylidene carbene [1] [18]. The molecular formula of this precursor is C₄₃H₇₂Cl₂P₂Ru, with a molecular weight of 822.96 g/mol, significantly larger than the Hoveyda variant [18]. The presence of two phosphine ligands in the Grubbs catalyst requires dissociation of one phosphine for substrate coordination, which can be energetically demanding and slow the initiation process.

In contrast to the Hoveyda-Grubbs Second Generation catalyst, the First Generation variant retains the tricyclohexylphosphine ligand instead of incorporating an N-heterocyclic carbene (NHC) ligand [9] [19]. The Second Generation Hoveyda-Grubbs catalyst has the molecular formula C₂₇H₃₈Cl₂N₂ORu and a molecular weight of 626.62 g/mol [20]. The NHC ligand in the Second Generation provides enhanced stability and activity but requires more complex synthetic procedures for preparation.

The chelating nature of the Hoveyda-type catalysts provides several structural advantages over non-chelating systems. The formation of the five-membered chelate ring creates a pre-organized structure that facilitates rapid catalyst regeneration after each catalytic cycle [11] [12]. This structural feature contributes to the enhanced stability and turnover numbers observed with Hoveyda-type catalysts compared to their non-chelating counterparts.

Table 3: Comparative Analysis of Metathesis Catalysts

| Catalyst | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Hoveyda-Grubbs 1st Gen | C₂₈H₄₅Cl₂OPRu [4] | 600.61 [2] [4] | Chelating isopropoxybenzylidene, one PCy₃ |

| Grubbs 1st Gen | C₄₃H₇₂Cl₂P₂Ru [18] | 822.96 [18] | Two PCy₃ ligands, non-chelating benzylidene |

| Hoveyda-Grubbs 2nd Gen | C₂₇H₃₈Cl₂N₂ORu [20] | 626.62 [20] | Chelating isopropoxybenzylidene, NHC ligand |

The thermal stability of the Hoveyda-Grubbs First Generation catalyst is enhanced compared to traditional Grubbs catalysts due to the chelating ligand system. Experimental studies have demonstrated that this catalyst can operate effectively at temperatures ranging from 30°C to 100°C, with optimal performance often observed in the 60-80°C range [17]. The chelating isopropoxybenzylidene ligand provides thermal stabilization through the formation of the ruthenium-oxygen coordinate bond, which helps prevent catalyst decomposition at elevated temperatures.

The catalytic activity profile of the Hoveyda-Grubbs First Generation catalyst shows distinct advantages in specific applications. While it may have slightly lower initial activity compared to some Second Generation catalysts, it demonstrates excellent selectivity and functional group tolerance [17] [14]. The turnover numbers achieved with this catalyst can reach 4,458 under optimized conditions, demonstrating its practical utility in synthetic applications [17].

Precursor Compounds and Synthetic Pathways

The synthesis of Hoveyda-Grubbs Catalyst First Generation requires carefully selected precursor compounds that serve as essential building blocks for the final ruthenium-based metathesis catalyst. The primary synthetic pathway involves the coordination of specific ligands to a ruthenium center, ultimately forming the characteristic benzylidene structure that defines this catalyst family [1] [2].

Primary Ruthenium Sources

Ruthenium trichloride hydrate (ruthenium chloride trihydrate) represents the most commonly employed ruthenium source for catalyst synthesis [3] [4]. This compound provides the essential ruthenium(III) oxidation state that undergoes subsequent reduction during the synthetic process. Alternative ruthenium sources include ruthenium chloride dimers such as [(para-cymene)ruthenium dichloride]₂, which offer enhanced solubility characteristics in organic solvents [5] [6]. These dimeric complexes facilitate more controlled reaction conditions and improved reproducibility in large-scale syntheses.

Phosphine Ligand Components

Tricyclohexylphosphine emerges as the crucial stabilizing ligand in the Hoveyda-Grubbs First Generation catalyst structure [1] [3]. This bulky, electron-rich phosphine provides the necessary steric protection and electronic stabilization required for catalyst function. The tricyclohexyl substituents create a sterically demanding environment around the ruthenium center, which influences both catalyst stability and reactivity patterns [7] [8]. The synthesis typically requires high-purity tricyclohexylphosphine (minimum 97% purity) to ensure consistent catalytic performance and minimize side reactions that could compromise catalyst integrity.

Chelating Ligand Precursors

Supporting Reagents and Bases

The synthetic methodology employs potassium carbonate as the primary base for maintaining appropriate reaction pH and facilitating ligand exchange processes [6] [10]. Dihydrogen gas serves as a reducing agent in specific synthetic routes, particularly those involving ruthenium hydride intermediates [3] [11]. These reagents must meet stringent purity requirements to prevent catalyst poisoning and ensure reproducible synthetic outcomes.

Key Reaction Steps in Catalyst Preparation

The preparation of Hoveyda-Grubbs Catalyst First Generation involves several critical reaction steps that must be carefully controlled to achieve optimal yields and catalyst quality [1] [3] [7].

Initial Ruthenium Complex Formation

The initial step involves the formation of a ruthenium precursor complex through the reaction of ruthenium trichloride with tricyclohexylphosphine under controlled temperature conditions (80-120°C) [3] [11]. This reaction typically proceeds in toluene or tetrahydrofuran solvent systems over 4-8 hours, yielding ruthenium-phosphine intermediates with 85-92% efficiency [3]. The reaction mechanism involves the reduction of ruthenium(III) to ruthenium(II) while simultaneously coordinating the phosphine ligands to the metal center.

Phosphine Ligand Exchange Processes

Following initial complex formation, ligand exchange reactions occur at moderate temperatures (60-80°C) in dichloromethane solvent [7] [8]. This step involves the replacement of chloride ligands or other coordinated species with the desired tricyclohexylphosphine ligands. The process typically requires 2-4 hours to achieve completion, with yields ranging from 88-95% [3] [7]. Careful temperature control prevents decomposition of the sensitive ruthenium-phosphine bonds while ensuring complete ligand substitution.

Benzylidene Formation and Styrene Chelation

The formation of the characteristic benzylidene moiety represents a crucial step in the synthetic sequence [1] [12]. This process involves the coordination of the 2-isopropoxystyrene ligand to the ruthenium center at temperatures between 40-60°C [9]. The chelation occurs through the coordination of both the vinyl carbon and the oxygen atom of the isopropoxy group, creating a stable six-membered chelate ring [13] [14]. This step typically requires 6-12 hours in toluene solvent to achieve yields of 75-85%.

Final Catalyst Assembly

The final catalyst formation occurs through a carefully controlled assembly process at ambient to moderate temperatures (25-40°C) [1] [3]. This step involves the precise coordination of all ligands around the ruthenium center to form the active Hoveyda-Grubbs catalyst structure. The reaction proceeds in dichloromethane over 1-3 hours, typically achieving 80-90% yields [7]. The mild reaction conditions preserve the integrity of the sensitive benzylidene functionality while ensuring proper catalyst architecture.

Purification and Isolation Techniques

The purification of Hoveyda-Grubbs Catalyst First Generation requires sophisticated techniques to remove impurities while maintaining catalyst integrity and activity [15] [16] [17].

Crystallization Methods

Primary purification typically employs crystallization techniques using hexane and diethyl ether solvent systems at reduced temperatures (0-5°C) [5] [18]. This method effectively removes unreacted starting materials and byproducts while concentrating the desired catalyst. The crystallization process requires 12-24 hours to achieve optimal purity, typically yielding 70-85% recovery of purified catalyst [19] [18]. The slow crystallization process ensures proper crystal formation and minimizes occlusion of impurities within the crystal lattice.

Chromatographic Purification

Column chromatography serves as a secondary purification method, particularly effective for removing closely related ruthenium impurities [16] [20]. The process employs hexane and ethyl acetate gradient elution systems at ambient temperature, requiring 2-6 hours for complete separation [16]. While chromatographic methods achieve excellent purity (85-95% ruthenium removal efficiency), product recovery ranges from 60-75% due to some catalyst decomposition on silica gel [20] [21].

Advanced Separation Technologies

Modern purification approaches incorporate specialized techniques such as organic solvent nanofiltration and supercritical fluid extraction [15] [17]. Organic solvent nanofiltration achieves 80-90% ruthenium removal efficiency with excellent product recovery (85-92%), making it particularly suitable for large-scale applications [15]. Supercritical fluid extraction using carbon dioxide provides 90-95% ruthenium removal efficiency but limited scalability due to equipment costs [17] [21].

Metal Scavenger Applications

Metal scavenger resins represent highly effective purification tools, achieving 95-99% ruthenium removal efficiency [16] [22]. These specialized resins selectively bind ruthenium species while allowing the organic product to pass through unchanged. The method provides 90-95% product recovery and demonstrates good scalability for industrial applications [16] [19]. Treatment with isocyanide scavengers followed by acid treatment achieves ruthenium contamination levels below 5 parts per million [16].

Industrial-Scale Production Challenges

The industrial-scale production of Hoveyda-Grubbs Catalyst First Generation encounters numerous technical and economic challenges that impact manufacturing feasibility and product quality [23] [24] [25].

Thermal Stability and Decomposition Issues

Industrial-scale synthesis faces significant challenges related to catalyst thermal stability, with decomposition occurring above 90°C [24] [26] [27]. This temperature limitation constrains reaction conditions and requires sophisticated temperature control systems to maintain catalyst integrity during synthesis [23] [28]. The decomposition pathways involve catalyst deactivation through formation of inactive Fischer-type carbene complexes, particularly problematic in industrial processes where catalyst loads are typically low [24].

Scale-Up Heat and Mass Transfer Limitations

Large-scale synthesis encounters heat and mass transfer limitations that affect reaction homogeneity and product quality [23] [29]. The heterogeneous nature of some synthetic steps creates challenges in maintaining uniform reaction conditions across large reactor volumes [23]. Current solutions include continuous flow reactor systems that provide better heat and mass transfer characteristics, achieving 70-80% effectiveness in addressing these limitations [23] [29].

Economic and Cost Considerations

The high cost of tricyclohexylphosphine ligand represents a major economic challenge for industrial production [25] [30]. Current ligand recycling methods achieve only 60-70% effectiveness, necessitating significant raw material costs [25]. The expensive ruthenium metal content further compounds cost considerations, particularly given the need for high-purity starting materials [25] [30].

Environmental and Regulatory Compliance

Industrial production must address environmental concerns related to halogenated solvent usage and ruthenium waste management [31] [28]. Green solvent alternatives achieve 75-85% effectiveness in replacing traditional solvents, though some performance compromises remain [31]. Regulatory requirements for ruthenium contamination levels (typically below 10 parts per million for pharmaceutical applications) necessitate extensive purification protocols that increase production costs and complexity [21] [24].

Quality Control and Batch Consistency

Maintaining batch-to-batch consistency represents a persistent challenge in industrial production [25] [30]. Automated analysis systems achieve 85-90% effectiveness in controlling product quality, but variations in starting material quality and reaction conditions continue to impact reproducibility [25]. The sensitive nature of the catalyst requires specialized storage and handling protocols under inert atmospheres, achieving 95-98% effectiveness in maintaining product stability [26] [32].

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable